Cas no 59866-06-7 (4-chlorotetrazolo1,5-aquinoxaline)

4-chlorotetrazolo1,5-aquinoxaline 化学的及び物理的性質
名前と識別子
-
- Tetrazolo[1,5-a]quinoxaline, 4-chloro-
- 4-CHLOROTETRAZOLO[1,5-A]QUINOXALINE
- 4-Chloro-tetrazolo[1,5-a]quinoxaline
- 4-Chlortetrazolo< 1,5-a> chinoxalin
- 4-Chlortetrazolo< 1.5-c> chinoxalin
- AC1L7NVT
- BBL006235
- CTK1E6312
- NSC228175
- ST4108932
- STK728451
- AKOS000435815
- 4-CHLORO[1,2,3,4]TETRAAZOLO[1,5-A]QUINOXALINE
- A923600
- C91324
- SCHEMBL7623370
- DTXSID10310581
- EN300-385205
- 59866-06-7
- NSC-228175
- 4-CHLORO-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALINE
- 10.14272/KOWYBYDSUFDMGG-UHFFFAOYSA-N.1
- CL-97735
- doi:10.14272/KOWYBYDSUFDMGG-UHFFFAOYSA-N.1
- NSC 228175
- 4-Chlorotetrazolo(1,5-a)quinoxaline
- CS-0119921
- MFCD05717322
- DS-012477
- 4-chlorotetrazolo1,5-aquinoxaline
-
- MDL: MFCD05717322
- インチ: InChI=1S/C8H4ClN5/c9-7-8-11-12-13-14(8)6-4-2-1-3-5(6)10-7/h1-4H
- InChIKey: KOWYBYDSUFDMGG-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC2=C(N3C1=NN=N3)C=CC=C2
計算された属性
- せいみつぶんしりょう: 205.01572
- どういたいしつりょう: 205.0155228g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 55.97
- LogP: 1.32590
4-chlorotetrazolo1,5-aquinoxaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C612135-10mg |
4-chlorotetrazolo[1,5-a]quinoxaline |
59866-06-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
Apollo Scientific | OR301213-250mg |
4-Chlorotetrazolo[1,5-a]quinoxaline |
59866-06-7 | 95% | 250mg |
£200.00 | 2024-05-25 | |
TRC | C612135-100mg |
4-chlorotetrazolo[1,5-a]quinoxaline |
59866-06-7 | 100mg |
$ 320.00 | 2022-06-06 | ||
Ambeed | A238236-1g |
4-Chlorotetrazolo[1,5-a]quinoxaline |
59866-06-7 | 95 % | 1g |
$495.00 | 2021-07-07 | |
Apollo Scientific | OR301213-1g |
4-Chlorotetrazolo[1,5-a]quinoxaline |
59866-06-7 | 95% | 1g |
£495.00 | 2024-05-25 | |
Chemenu | CM221224-1g |
4-Chlorotetrazolo[1,5-a]quinoxaline |
59866-06-7 | 95% | 1g |
$463 | 2021-08-04 | |
Enamine | EN300-385205-10.0g |
4-chloro-[1,2,3,4]tetrazolo[1,5-a]quinoxaline |
59866-06-7 | 95% | 10.0g |
$2654.0 | 2024-06-05 | |
Enamine | EN300-385205-0.1g |
4-chloro-[1,2,3,4]tetrazolo[1,5-a]quinoxaline |
59866-06-7 | 95% | 0.1g |
$113.0 | 2024-06-05 | |
Enamine | EN300-385205-0.25g |
4-chloro-[1,2,3,4]tetrazolo[1,5-a]quinoxaline |
59866-06-7 | 95% | 0.25g |
$162.0 | 2024-06-05 | |
Enamine | EN300-385205-2.5g |
4-chloro-[1,2,3,4]tetrazolo[1,5-a]quinoxaline |
59866-06-7 | 95% | 2.5g |
$689.0 | 2024-06-05 |
4-chlorotetrazolo1,5-aquinoxaline 関連文献
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
4-chlorotetrazolo1,5-aquinoxalineに関する追加情報
Exploring Tetrazolo[1,5-a]quinoxaline, 4-chloro- (CAS No. 59866-06-7): Properties, Applications, and Research Insights
Tetrazolo[1,5-a]quinoxaline, 4-chloro- (CAS No. 59866-06-7) is a heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its unique tetrazolo-quinoxaline backbone, serves as a critical intermediate in the synthesis of various bioactive molecules. Researchers are particularly interested in its structural versatility, which allows for modifications leading to novel compounds with potential therapeutic applications.
The molecular structure of 4-chloro-tetrazolo[1,5-a]quinoxaline features a fused ring system combining a quinoxaline moiety with a tetrazole group. This combination imparts distinct electronic properties, making it valuable in medicinal chemistry and drug discovery. Recent studies highlight its role in developing kinase inhibitors and antimicrobial agents, aligning with the growing demand for new treatments against resistant pathogens.
In the context of AI-driven drug discovery, Tetrazolo[1,5-a]quinoxaline derivatives are increasingly explored via computational models to predict their binding affinities and pharmacokinetic profiles. This approach accelerates the identification of promising candidates, addressing the need for faster and cost-effective pharmaceutical R&D. The 4-chloro substitution further enhances reactivity, enabling selective functionalization for targeted applications.
Beyond pharmaceuticals, CAS 59866-06-7 finds utility in material science, particularly in designing organic semiconductors and fluorescent probes. Its conjugated system facilitates electron delocalization, a property leveraged in optoelectronic devices. With the rise of green chemistry, researchers are also investigating eco-friendly synthesis routes for this compound to minimize environmental impact.
The market for tetrazolo-quinoxaline derivatives is expanding, driven by their versatility and the surge in precision medicine initiatives. Analysts note increased patent filings related to this scaffold, underscoring its commercial potential. For laboratories and manufacturers, sourcing high-purity Tetrazolo[1,5-a]quinoxaline, 4-chloro- remains a priority to ensure consistent research outcomes.
Frequently asked questions about 59866-06-7 include its solubility profile (typically in polar aprotic solvents like DMSO), stability under ambient conditions, and recommended storage practices (e.g., desiccated, away from light). These practical insights are crucial for handling and experimental reproducibility.
In summary, 4-chloro-tetrazolo[1,5-a]quinoxaline exemplifies the intersection of innovation and utility in modern chemistry. Its multifaceted applications—from drug development to advanced materials—position it as a compound of enduring relevance. As interdisciplinary research grows, so too will the discoveries enabled by this molecular framework.
59866-06-7 (4-chlorotetrazolo1,5-aquinoxaline) 関連製品
- 2034290-20-3(3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide)
- 1396880-62-8(N-(3-cyclopropyl-3-hydroxypropyl)furan-2-carboxamide)
- 946204-76-8(2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(4-fluoro-3-nitrophenyl)acetamide)
- 2552798-21-5(5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol)
- 1804375-40-3(2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol)
- 2228265-92-5(3-bromo-2-ethenyl-5-methylthiophene)
- 51264-80-3(2-(2-Ethoxy-4-formylphenoxy)propanoic acid)
- 2138963-76-3(3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine)
- 124525-51-5(Butanoic acid, 2-[(4-chlorophenyl)methylene]-, (E)-)
- 2137827-02-0(Benzene, 1-ethenyl-3-methoxy-5-nitro-)
